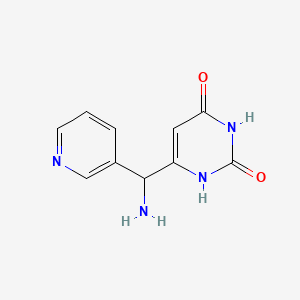
6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of pyridine derivatives with pyrimidine precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and a suitable dienophile can lead to the formation of the desired compound . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine-pyrimidine diones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2 by binding to their active sites, thereby preventing the phosphorylation of target proteins and disrupting cell cycle progression . This makes it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its antidiabetic properties and enzyme inhibition capabilities.
Uniqueness
What sets 6-(Amino(Pyridin-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its specific combination of pyridine and pyrimidine rings, which provides a unique scaffold for drug development
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
6-[amino(pyridin-3-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-9(6-2-1-3-12-5-6)7-4-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16) |
InChI Key |
RAHOGXVWPJDHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC(=O)NC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


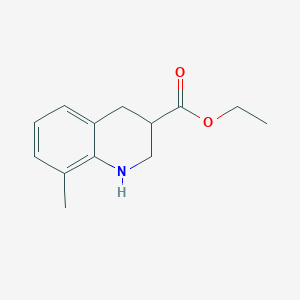


![2-Cyclohexyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B11885663.png)

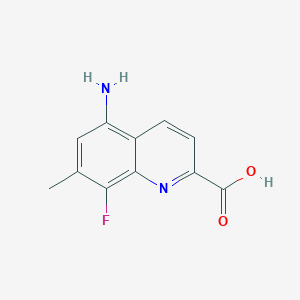
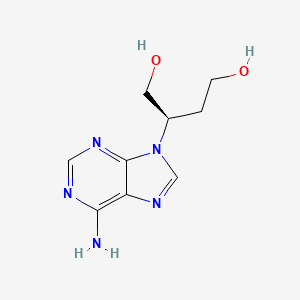
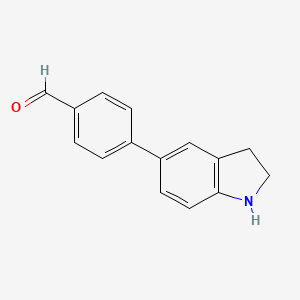
![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
![(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-methylbutan-2-amine](/img/structure/B11885696.png)

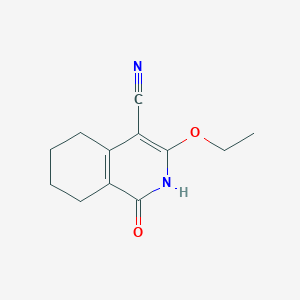

![5-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11885728.png)
